5-cyclopropyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide
Description
5-cyclopropyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a heterocyclic compound featuring a bis-isoxazole core linked via a 1,2,4-oxadiazole ring. The molecule contains two distinct isoxazole moieties: one substituted with a cyclopropyl group at the 5-position and another with a methyl group at the 5-position. The oxadiazole bridge connects the methylisoxazole to a carboxamide-functionalized methyl group, forming a compact, polyheterocyclic architecture.
Properties
IUPAC Name |
5-cyclopropyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4/c1-7-4-9(17-21-7)13-16-12(23-19-13)6-15-14(20)10-5-11(22-18-10)8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAIGTPECAQWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-cyclopropyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 300.31 g/mol. Its structure features a cyclopropyl group, isoxazole rings, and an oxadiazole moiety, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Notably, the isoxazole and oxadiazole rings are known for their ability to modulate enzyme activity and receptor interactions.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on various enzymes involved in metabolic pathways. For example, derivatives of isoxazole have shown potential as inhibitors of carbonic anhydrase .
- Receptor Modulation : The structural components allow for interactions with receptors that play critical roles in disease processes, particularly in cancer and inflammatory conditions.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
Anticancer Activity
Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific kinases. For instance, a related compound demonstrated potent inhibitory activity against FLT3 kinase (IC50 = 106 nM) . Given the structural similarities, it is hypothesized that this compound may also exhibit anticancer properties through similar mechanisms.
Anti-inflammatory Effects
Compounds containing isoxazole derivatives have been studied for their anti-inflammatory properties. In particular, some derivatives have shown the ability to reduce inflammation in animal models . The specific anti-inflammatory mechanisms may involve inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory cytokine production.
Case Studies
A detailed examination of related compounds provides insight into the potential biological activities of this compound:
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| 7d | FLT3 Inhibition | 106 nM | |
| Compound A | Anti-inflammatory | Varies | |
| Compound B | Carbonic Anhydrase Inhibition | 96 μM |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The formation of isoxazole and oxadiazole rings is crucial for achieving the desired biological properties. Recent advancements in synthetic methodologies have emphasized metal-free routes that are environmentally friendly .
Chemical Reactions Analysis
Hydrolysis and Degradation
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Hydrolytic Stability : The oxadiazole and isoxazole rings may undergo hydrolysis under acidic or basic conditions, potentially breaking into smaller fragments. Similar isoxazole derivatives exhibit degradation under such conditions .
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Amide Hydrolysis : The acetamide group could hydrolyze to form carboxylic acids, depending on reaction conditions (e.g., pH, temperature) .
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis (Oxadiazole) | Acidic/basic conditions | Oxidized fragments, carboxylic acids |
| Hydrolysis (Amide) | Aqueous base/acid | Carboxylic acid derivative |
Alkylation and Substitution
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Cyclopropyl Group Reactivity : The cyclopropyl ring may participate in alkylation reactions, though its inherent strain could limit reactivity. Alternatively, the methyl group on the isoxazole ring might undergo alkylation .
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Nucleophilic Substitution : The methyl group attached to the oxadiazole ring could act as a leaving group, enabling substitution with other nucleophiles (e.g., amines, thiols).
Oxidation and Reduction
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Oxidation : The compound’s oxadiazole and isoxazole rings may resist oxidation due to aromatic stability, but side-chain functionalities (e.g., acetamide) could oxidize under strong conditions.
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Reduction : The cyclopropyl ring is unlikely to undergo reduction, but amide groups might reduce to amines under catalytic hydrogenation .
Characterization and Stability
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Analytical Techniques :
-
Physical Stability : The compound’s stability under storage conditions (e.g., temperature, light) would influence its handling and shelf life.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized into three groups based on the provided evidence:
Isoxazole-Oxadiazole Derivatives
- 3-(2-Chlorophenyl)-5-methyl-N-(5-methylisoxazol-3-yl)isoxazole-4-carboxamide (): Structural Differences: Replaces the cyclopropyl group with a 2-chlorophenyl substituent and shifts the carboxamide from the 3- to the 4-position of the isoxazole ring. The positional shift of the carboxamide could affect hydrogen-bonding patterns .
Amino-Methylisoxazole Xanthenone Derivatives ()
These compounds (e.g., 11i–11m) feature a 5-amino-3-methylisoxazole fused to a xanthenone scaffold. Key comparisons include:
- Structural Complexity: The xanthenone core introduces significant steric bulk and planar aromaticity, contrasting with the oxadiazole-linked bis-isoxazole system of the target compound.
- Physical Properties: Melting points for these derivatives range from 210°C to 241°C, suggesting high crystallinity and stability. No such data are available for the target compound, but its smaller size may result in lower melting points.
- Functional Groups: The amino group in these derivatives provides a site for hydrogen bonding, while the target compound relies on carboxamide and oxadiazole nitrogens for interactions .
Thiazole-Containing Derivatives ()
Examples like (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate highlight:
- Heterocycle Variation: Thiazole rings (vs.
- Pharmacological Niche : Thiazoles are common in protease inhibitors and kinase modulators, suggesting divergent therapeutic applications compared to isoxazole-based compounds .
Table 1: Key Structural and Functional Comparisons
| Compound Class | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | Bis-isoxazole + oxadiazole | Cyclopropyl, methyl, carboxamide | Enzyme inhibition, CNS targets |
| 3-(2-Chlorophenyl) analog | Isoxazole + oxadiazole | 2-Chlorophenyl, methyl | Antimicrobial, anti-inflammatory |
| Xanthenone derivatives (11i–11m) | Xanthenone + amino-methylisoxazole | Amino, halogenated aryl | Anticancer, photodynamic therapy |
| Thiazole derivatives | Thiazole + oxazolidine/imidazolidine | Benzyl, isopropyl, ethylthiazolyl | Antiviral, anticoagulant |
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis involves multi-step reactions, typically starting with the condensation of isoxazole and oxadiazole precursors. Key steps include:
- Cyclopropane ring formation via [2+1] cycloaddition or alkylation of pre-functionalized intermediates.
- Coupling of the oxadiazole-methyl linker to the isoxazole-carboxamide core using carbodiimide-based coupling reagents (e.g., EDC/HOBt) under inert atmospheres.
- Final purification via column chromatography or recrystallization. Reaction conditions (temperature, pH, solvent selection) must be tightly controlled to avoid side reactions and ensure >90% purity .
Q. What spectroscopic techniques are used to characterize this compound?
Post-synthesis characterization employs:
- 1H/13C NMR : To confirm substituent connectivity and cyclopropane geometry (e.g., δ ~1.0–1.5 ppm for cyclopropyl protons) .
- HPLC-MS : To verify molecular weight (e.g., [M+H]+ ion) and purity (>95% by UV detection at 254 nm) .
- IR Spectroscopy : To identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance intermediate solubility and reaction rates .
- Ultrasound-Assisted Synthesis : Reduces reaction time by 30–50% and improves yields (e.g., from 60% to 85%) through cavitation effects .
- Catalyst Screening : Palladium or copper catalysts for cyclopropanation steps may reduce byproduct formation .
Q. How to resolve discrepancies in reported biological activity data?
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., mitochondrial isolation methods in ) to minimize batch effects.
- Compound Stability : Perform stability studies in assay buffers (pH 7.4, 37°C) to rule out degradation .
- Target Selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm on-target effects .
Q. What methodologies assess the compound’s stability under experimental conditions?
- Forced Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC .
- Solution Stability : Measure solubility in DMSO/PBS mixtures and monitor precipitation over 24 hours using dynamic light scattering .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Key considerations:
- Substituent Variation : Replace cyclopropyl with other small rings (e.g., aziridine) to probe steric effects.
- Bioisosteric Replacement : Swap the 1,2,4-oxadiazole ring with 1,3,4-oxadiazole and compare potency .
- Functional Group Masking : Convert the carboxamide to a prodrug (e.g., ester) to improve membrane permeability .
Q. How to address low solubility in biological assays?
- Co-Solvent Systems : Use ≤1% DMSO with co-solvents like PEG-400 to maintain compound solubility without cytotoxicity .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance aqueous dispersion .
Data Contradiction Analysis
Q. How to reconcile conflicting data on mitochondrial toxicity?
- Model-Specific Effects : Compare results across isolated mitochondria (), cell lines, and in vivo models (e.g., zebrafish) to identify species- or tissue-specific responses.
- Dose-Response Curves : Ensure consistent molar concentrations (accounting for differences in protein binding across assays) .
Q. Why do SAR studies show variable potency despite similar substituents?
- Conformational Analysis : Use molecular docking to assess binding pocket compatibility (e.g., steric clashes with methylisoxazole groups) .
- Metabolic Differences : Pre-treat cells with CYP450 inhibitors to determine if metabolic instability explains potency drops .
Methodological Best Practices
Q. What controls are essential in biological assays for this compound?
- Vehicle Controls : Include DMSO (≤1%) to rule out solvent effects on cellular viability .
- Positive/Negative Controls : Use known inhibitors/agonists of the target pathway (e.g., FCCP for mitochondrial assays in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
